Meta‑ vs. Para‑Isomer: Chromatographic Identity Divergence Enables Unambiguous Impurity Quantification
The target meta‑substituted compound is designated as Imatinib Impurity 55 and must be chromatographically resolved from the para‑substituted isomer (Imatinib intermediate; CAS 106261‑48‑7). The two isomers exhibit distinct HPLC retention behavior; failure to resolve them leads to inaccurate impurity quantification. The para‑isomer shows a predicted pKₐ of 4.31 ± 0.10 (CookeChem) whereas the meta‑free‑base shows a predicted pKₐ of 4.28 ± 0.10, and the meta‑dihydrochloride salt yields a JChem‑calculated acid pKₐ of 3.82 [1]. This difference in ionization properties directly affects chromatographic retention at intermediate pH values used in pharmacopoeial methods.
| Evidence Dimension | Predicted acid pKₐ and regulatory impurity identity |
|---|---|
| Target Compound Data | Meta‑dihydrochloride: JChem pKₐ 3.82; Meta‑free‑base: predicted pKₐ 4.28 ± 0.10; Designated Imatinib Impurity 55 |
| Comparator Or Baseline | Para‑isomer (CAS 106261‑48‑7): predicted pKₐ 4.31 ± 0.10; Designated Imatinib synthetic intermediate |
| Quantified Difference | ΔpKₐ (meta‑dihydrochloride vs. para‑isomer) ≈ 0.49 units; ΔpKₐ (meta‑free‑base vs. para‑isomer) ≈ 0.03 units but distinct regulatory identity |
| Conditions | JChem calculated pKₐ (ChemBase); predicted pKₐ using ACD/Labs or equivalent at 25 °C |
Why This Matters
For analytical method development and validation, only the certified Impurity 55 reference standard with the correct meta‑substitution can be used to establish system suitability and quantify the impurity in Imatinib batches; the para‑isomer cannot serve this function.
- [1] ChemBase. 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS 514209-42-8) – Calculated Properties. ChemBase ID: 66449. Accessed 2026. View Source
